7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

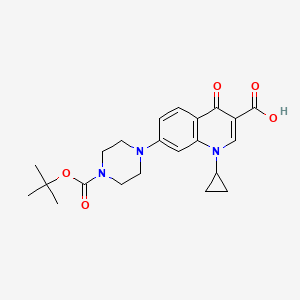

The compound 7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 93594-48-0) is a fluoroquinolone derivative with a molecular formula of C₂₂H₂₇N₃O₅ and a molar mass of 413.47 g/mol . Its structure features a bicyclic quinoline core substituted with a cyclopropyl group at position 1, a 4-oxo-1,4-dihydroquinoline moiety, and a tert-butoxycarbonyl (Boc)-protected piperazine ring at position 5. This Boc group enhances solubility during synthesis while allowing for selective deprotection to generate reactive intermediates for further derivatization . The compound has been studied as a precursor for antibacterial agents, particularly in modifying piperazine side chains to optimize pharmacokinetic properties .

Properties

IUPAC Name |

1-cyclopropyl-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5/c1-22(2,3)30-21(29)24-10-8-23(9-11-24)15-6-7-16-18(12-15)25(14-4-5-14)13-17(19(16)26)20(27)28/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAUXTZLFINWRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Piperazine Modifications

- The Boc group in the target compound improves synthetic handling but requires removal for biological activation, unlike analogs with free piperazines (e.g., CAS 85721-33-1), which show direct antibacterial effects .

- Nitroso-piperazine derivatives (e.g., ) exhibit antimycobacterial activity, likely due to nitric oxide release, a mechanism absent in the Boc-protected analog.

- Benzodioxolylmethyl-piperazine substitution () increases lipophilicity (LogP: 2.8 vs. 1.5 for the target compound), enhancing penetration into bacterial membranes.

Fluoroquinolone Core Variations

- The 6-fluoro substituent in analogs (e.g., ) strengthens DNA gyrase inhibition by improving binding to the enzyme’s active site, a feature absent in the non-fluorinated target compound .

- Methoxyimino and phenylpropanamido groups (e.g., ) introduce steric bulk, reducing off-target effects while maintaining potency against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.